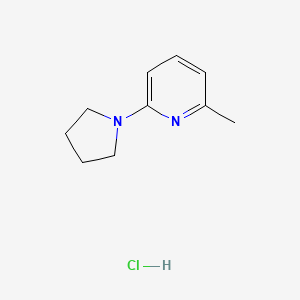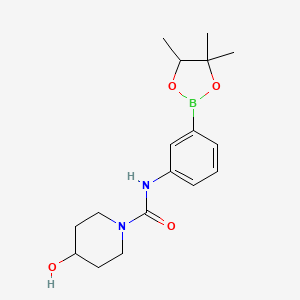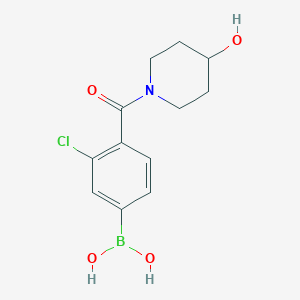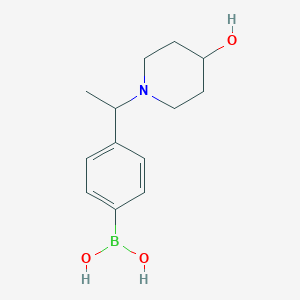
3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine
Vue d'ensemble
Description
3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine, also known as FMPA, is a synthetic amine derivative of phenoxypropane. It is a versatile compound with a wide range of applications in scientific research. FMPA is used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential therapeutic and pharmacological effects.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine is involved in various chemical syntheses and characterizations. For instance, Liu et al. (1993) explored hexadentate N3O3 amine phenols, which are KBH4 reduction products of Schiff bases, showing the relevance of 3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine in creating complex molecules used in inorganic chemistry (Liu, Wong, Rettig, & Orvig, 1993).
Development of Selective Electrodes
Research by Ghaedi et al. (2015) indicates the use of derivatives of this compound in developing selective electrodes. They modified multiwalled carbon nanotubes with 3-(trimethoxysilyl)propan-1-amine, demonstrating its application in creating materials with high accuracy for monitoring iodide (Ghaedi, Jaberi, Hajati, Montazerozohori, Zarr, Asfaram, Kumawat, & Gupta, 2015).
Fluorescence Applications in Biomedical Analysis
Hirano et al. (2004) described the application of a derivative, 6-methoxy-4-quinolone, with strong fluorescence in aqueous media. This derivative is important in biomedical analysis due to its stable fluorescence across various pH levels, demonstrating the compound's potential in fluorescent labeling and detection (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Understanding Hydrogen-Bond Basicity
Graton et al. (1999) investigated the hydrogen-bond basicity of aliphatic primary amines, including compounds similar to 3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine. Their study contributes to understanding the hydrogen-bonding interactions of such amines, which is crucial in various chemical and pharmaceutical applications (Graton, Laurence, Berthelot, Questel, Besseau, & Raczynska, 1999).
Applications in Synthesis of Fluorinated Heterocyclic Compounds
The compound has also been used in the synthesis of fluorinated heterocyclic compounds, as illustrated by Shi et al. (1996). They utilized derivatives in the efficient synthesis of various fluorine-bearing compounds, showcasing its role in the creation of complex organic structures (Shi, Wang, & Schlosser, 1996).
Propriétés
IUPAC Name |
3-(3-fluoro-4-methoxyphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-10-4-3-8(7-9(10)11)14-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSMIJYAZDGXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















